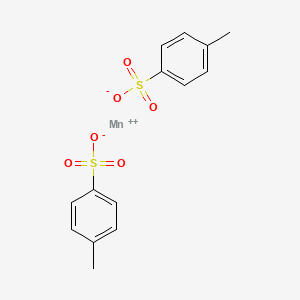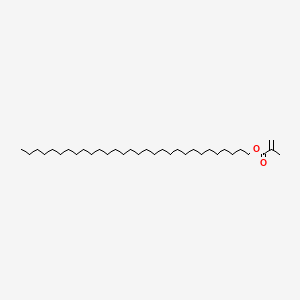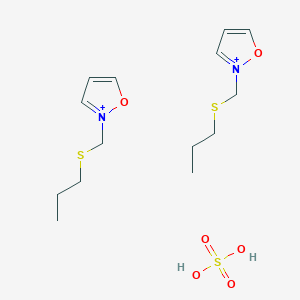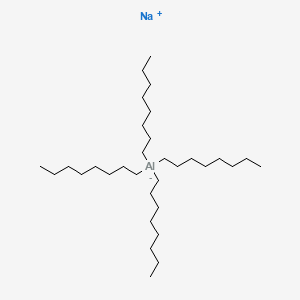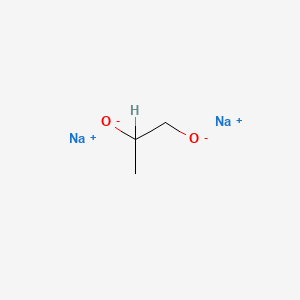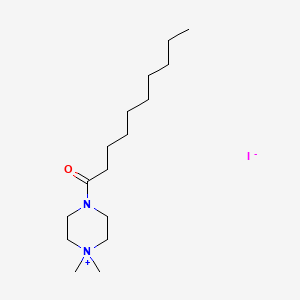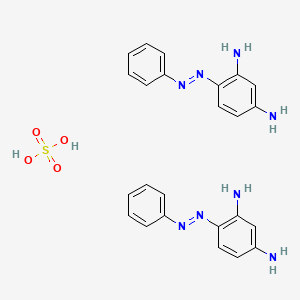
Bis(4-(phenylazo)benzene-1,3-diamine) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-(phenylazo)benzene-1,3-diamine) sulphate: is an organic compound with the molecular formula C24H26N8O4S . It is a heterocyclic organic compound known for its vibrant color and is often used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate typically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 1,3-diaminobenzene. The reaction is carried out under acidic conditions to ensure the formation of the azo compound .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives
Aplicaciones Científicas De Investigación
Chemistry: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate is used as a dye and pigment in various chemical processes. It is also employed in the synthesis of other complex organic compounds .
Biology: In biological research, this compound is used as a staining agent due to its vibrant color. It helps in visualizing cellular components under a microscope .
Industry: Industrially, it is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemical compounds .
Mecanismo De Acción
The mechanism of action of Bis(4-(phenylazo)benzene-1,3-diamine) sulphate involves its ability to form stable azo bonds. These bonds are responsible for the compound’s vibrant color and its ability to interact with various substrates. The molecular targets and pathways involved include interactions with cellular components, leading to staining and visualization .
Comparación Con Compuestos Similares
- 1,3-Benzenediamine, 4-(phenylazo)-
- Chrysoidine sulphate
- Other azo dyes and pigments
Comparison: Bis(4-(phenylazo)benzene-1,3-diamine) sulphate stands out due to its unique molecular structure, which provides distinct color properties and reactivity. Compared to other azo dyes, it offers better stability and a broader range of applications in various fields .
Propiedades
Número CAS |
84196-22-5 |
|---|---|
Fórmula molecular |
C24H26N8O4S |
Peso molecular |
522.6 g/mol |
Nombre IUPAC |
4-phenyldiazenylbenzene-1,3-diamine;sulfuric acid |
InChI |
InChI=1S/2C12H12N4.H2O4S/c2*13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-5(2,3)4/h2*1-8H,13-14H2;(H2,1,2,3,4) |
Clave InChI |
RFJSYECVGBBDGY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


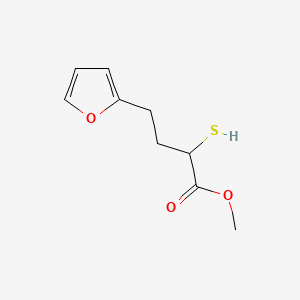
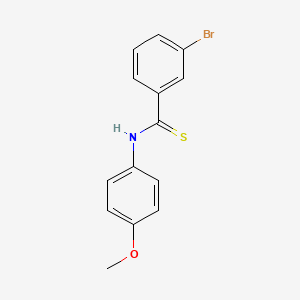
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)
